3-(Hydroxymethyl)-4(3H)-quinazolinone
Overview
Description
3-(Hydroxymethyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques : Advances in the synthesis of 4(3H)-quinazolinones have been notable. Innovative routes and strategies have been developed for the efficient synthesis of these compounds. These methods are crucial for creating compounds with diverse biological activities, including antimalarial, antitumor, anticonvulsant, and antimicrobial properties (He, Li, Chen, & Wu, 2014).
Antioxidant Properties : The antioxidant properties of quinazolinone derivatives have been a subject of research. Studies have shown that specific structural modifications at the quinazolinone scaffold can significantly enhance antioxidant activities. These findings are pivotal in understanding the structure-activity relationships and developing quinazolinone-based antioxidants (Mravljak, Slavec, Hrast, & Sova, 2021).
Biological and Therapeutic Applications
3-(Hydroxymethyl)-4(3H)-quinazolinone and its derivatives exhibit a wide range of biological activities, making them significant in various therapeutic areas.
Anticancer Activities : The synthesis and characterization of quinazolinone-derived Schiff base complexes have been extensively studied. These complexes have shown significant in vitro anticancer activity against human cancer cell lines. Such studies underscore the potential of quinazolinone derivatives as effective anticancer agents (Ashok et al., 2020).
Bioimaging Applications : Quinazolinone derivatives have been recognized for their luminescent properties. These derivatives are considered promising candidates for fluorescent probes, biological imaging reagents, and luminescent materials. Their excellent biocompatibility, low toxicity, and high efficiency make them suitable for bioimaging applications (Xing et al., 2021).
Antibacterial Properties : Quinazolinone derivatives have been identified as promising leads for the development of new antibacterial agents. Their broad spectrum of biological properties, including antibacterial activity, highlights the potential of these compounds in addressing the challenge of drug-resistant bacteria (Gatadi, Lakshmi, & Nanduri, 2019).
Properties
IUPAC Name |
3-(hydroxymethyl)quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-6-11-5-10-8-4-2-1-3-7(8)9(11)13/h1-5,12H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTNOVYBNJTXRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163426 | |
Record name | 4(3H)-Quinazolinone, 3-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14663-52-6 | |
Record name | 4(3H)-Quinazolinone, 3-(hydroxymethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014663526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4(3H)-Quinazolinone, 3-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes this 3-(hydroxymethyl)-4(3H)-quinazolinone derivative suitable as a lubricant additive?
A1: The research highlights the compound's excellent anti-wear, friction-reducing, and load-carrying properties when added to liquid paraffin. [, ] This is attributed to the formation of a protective film on the interacting surfaces during the sliding process. This film, composed of borate, Fe3O4, and an organonitrogen compound, effectively reduces wear and enhances the lubrication properties of the base oil. [, ]
Q2: How does the concentration of the this compound derivative affect its performance as a lubricant additive?
A2: Both studies investigated the relationship between the additive's concentration and its tribological performance. The results indicated a clear correlation between increasing concentration and improved performance in terms of anti-wear, friction reduction, and load-carrying capacity. [, ] This suggests that optimizing the concentration is crucial for maximizing the beneficial effects of this additive in lubrication applications.
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